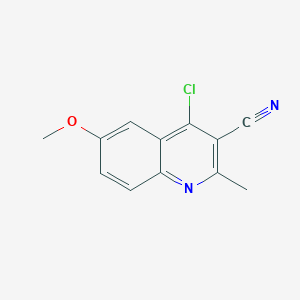

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile

描述

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile is a substituted quinoline derivative characterized by a chloro group at position 4, a methoxy group at position 6, a methyl group at position 2, and a carbonitrile moiety at position 2. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in pharmaceuticals, particularly as kinase inhibitors and antimicrobial agents . The methyl group at position 2 enhances steric stability, while the electron-withdrawing carbonitrile group at position 3 influences reactivity in substitution reactions.

属性

分子式 |

C12H9ClN2O |

|---|---|

分子量 |

232.66 g/mol |

IUPAC 名称 |

4-chloro-6-methoxy-2-methylquinoline-3-carbonitrile |

InChI |

InChI=1S/C12H9ClN2O/c1-7-10(6-14)12(13)9-5-8(16-2)3-4-11(9)15-7/h3-5H,1-2H3 |

InChI 键 |

CLZSTAXNEMTKKT-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. For instance, the Gould–Jacob, Friedländer, and Skraup reactions are classical protocols used for constructing the quinoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact .

化学反应分析

Types of Reactions

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.

科学研究应用

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

Biological Studies: The compound is employed in studying the biological activities of quinoline derivatives, including their antimicrobial and antiviral properties.

Chemical Research:

作用机制

The mechanism of action of 4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

相似化合物的比较

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Physicochemical and Reactivity Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The carbonitrile group (3-CN) in the target compound enhances electrophilic substitution reactivity compared to analogs with carbaldehyde (e.g., 2-Chloro-6-methoxyquinoline-3-carbaldehyde) . The nitro group in 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile significantly increases electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitution .

- Steric and Solubility Effects: The 2-methyl group in the target compound reduces rotational freedom, improving thermal stability compared to non-methylated analogs like 4-Chloro-6-methoxyquinoline-3-carbonitrile . Dual methoxy groups in 4-Chloro-6,7-dimethoxyquinoline increase water solubility (~2.5 mg/mL) compared to the target compound (~0.8 mg/mL) .

- Biological Activity: Analogs with bulkier substituents (e.g., 7-(Benzyloxy)-4-chloroquinoline) exhibit longer half-lives in vivo due to reduced metabolic degradation . Positional isomers like 2-Chloro-6-methoxyquinoline-3-carbonitrile show diminished kinase inhibition activity compared to the 4-chloro derivative, highlighting the importance of substitution patterns .

生物活性

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C_11H_9ClN_2O. The compound features a quinoline ring system, which is known for its diverse pharmacological properties.

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's role as a PI3K/mTOR inhibitor , which is crucial in the regulation of cell growth and survival in various tumors. The activation of the PI3K/Akt/mTOR signaling pathway is often implicated in cancer progression, making it a valuable target for therapeutic intervention .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | PI3K/mTOR Inhibitor | |

| 6-Methoxy-2-methyl-3,5-dinitro-N-phenylquinolin-4-amine | Antitumor Activity | |

| Other Quinoline Derivatives | Various Tumors |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Studies have demonstrated that quinoline derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Microbial Target | Activity Level | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Moderate | |

| 6-Methoxyquinoline | Escherichia coli | High | |

| Other Quinoline Derivatives | Various Pathogens | Variable |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves the modulation of key signaling pathways. For instance, its action as a PI3K/mTOR inhibitor leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, its antimicrobial effects may stem from interference with bacterial DNA replication or protein synthesis.

Case Studies

- Cancer Cell Line Study : A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis in breast and lung cancer models. The compound was found to downregulate key survival pathways associated with tumor growth .

- Antimicrobial Efficacy : In another investigation involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable inhibitory effects at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。